1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene
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Overview
Description
1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two bromine atoms at positions 1 and 6 on the naphthalene ring, and a 2-methyl-4-nitrophenoxy group attached at position 2. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene typically involves a multi-step process. One common method includes the bromination of 2-(2-methyl-4-nitrophenoxy)naphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-amino-4-methylphenoxy derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene depends on its interaction with molecular targets. The bromine atoms and nitro group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially disrupting their normal functions. The exact molecular pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dibromo-2-methoxy-naphthalene
- 2,6-Dibromo-4-nitrophenol
- 1,4-Dibromo-2,3-dimethylbutane
Uniqueness
1,6-Dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both bromine atoms and a nitrophenoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
83054-14-2 |
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Molecular Formula |
C17H11Br2NO3 |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
1,6-dibromo-2-(2-methyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H11Br2NO3/c1-10-8-13(20(21)22)4-7-15(10)23-16-6-2-11-9-12(18)3-5-14(11)17(16)19/h2-9H,1H3 |
InChI Key |
KDZHXLKVGPQVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br |
Origin of Product |
United States |
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